disodium;hydrogen phosphate;heptahydrate

Description

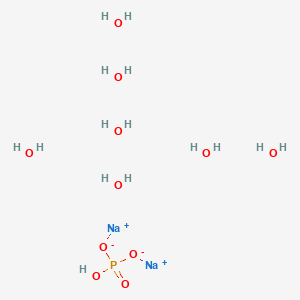

Disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O) is a hydrated inorganic phosphate salt with a molecular weight of 268.07 g/mol . It exists as a white, crystalline solid highly soluble in water, making it suitable for applications requiring precise pH buffering . Its structure comprises two sodium cations, one hydrogen phosphate anion (HPO₄²⁻), and seven water molecules of crystallization .

Properties

IUPAC Name |

disodium;hydrogen phosphate;heptahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P.7H2O/c;;1-5(2,3)4;;;;;;;/h;;(H3,1,2,3,4);7*1H2/q2*+1;;;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLIXCKOHOHGKQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H15Na2O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for disodium;hydrogen phosphate;heptahydrate involve various synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthesis may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production methods for this compound may include large-scale synthesis using automated systems and reactors. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. The production process may involve stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: disodium;hydrogen phosphate;heptahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent choice .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

Food Industry

Disodium hydrogen phosphate is widely utilized in the food industry due to its buffering capacity, which helps maintain pH stability in various food products. Its applications include:

- pH Regulation : Acts as a chemical buffer to stabilize the pH of food products, enhancing their quality and shelf life .

- Nutritional Enhancement : Improves the nutritional profile of foods by facilitating the absorption of minerals and vitamins .

- Food Processing : Used in processed foods to prevent coagulation and enhance cooking performance .

Pharmaceutical Applications

In pharmaceuticals, disodium hydrogen phosphate is employed for its buffering properties and as an excipient:

- Buffering Agent : It is used in buffer solutions for maintaining the pH required for enzyme activity in biological assays .

- Laxative Preparation : Combined with other phosphates, it serves as a saline laxative for bowel cleansing before medical procedures .

Agricultural Uses

Disodium hydrogen phosphate finds applications in agriculture:

- Fertilizers : It is included in formulations to provide essential phosphorus to crops, promoting healthy growth and development.

- Soil Treatment : Used to amend soils that are deficient in phosphorus, enhancing nutrient availability for plants .

Industrial Applications

The compound has significant roles in various industrial processes:

- Water Treatment : Acts as a scale inhibitor in water treatment facilities, preventing the formation of calcium deposits .

- Metal Surface Treatment : Utilized in processes to improve corrosion resistance of metals and alloys .

- Detergents and Cleaning Agents : Incorporated into formulations to enhance cleaning efficiency by stabilizing pH levels .

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | pH regulator | Enhances food quality and shelf life |

| Pharmaceutical | Buffering agent | Maintains enzyme activity |

| Laxative preparation | Facilitates bowel cleansing | |

| Agriculture | Fertilizers | Provides essential phosphorus |

| Soil treatment | Enhances nutrient availability | |

| Industrial Processes | Water treatment | Prevents calcium scale formation |

| Metal surface treatment | Improves corrosion resistance | |

| Detergents | Stabilizes pH for effective cleaning |

Case Study 1: Buffer Solutions in Biochemical Research

A study demonstrated the effectiveness of disodium hydrogen phosphate as a buffering agent in biochemical assays. The research highlighted its role in maintaining optimal pH levels for enzyme activity, which is crucial for accurate experimental results.

Case Study 2: Agricultural Impact on Crop Yield

Research conducted on the application of disodium hydrogen phosphate in soil treatment showed significant improvements in crop yield. The study indicated that phosphorus availability was enhanced, leading to better plant growth and productivity.

Case Study 3: Water Treatment Efficacy

An evaluation of disodium hydrogen phosphate's role in water treatment revealed its effectiveness as a scale inhibitor. The findings suggested that its use could reduce maintenance costs associated with scaling in water systems.

Mechanism of Action

The mechanism of action of disodium;hydrogen phosphate;heptahydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of signaling pathways. Understanding the mechanism of action is crucial for developing new therapeutic applications and optimizing the compound’s efficacy and safety .

Comparison with Similar Compounds

Hydrated Sodium Phosphates

Potassium Phosphates

Calcium Phosphates

Structural and Functional Differences

- Cation Impact: Sodium and potassium phosphates exhibit higher solubility than calcium phosphates due to monovalent vs. divalent cation interactions .

- Buffering Capacity : Na₂HPO₄·7H₂O (pKa₂ ~7.2) is ideal for neutral-to-alkaline buffers, while KH₂PO₄ (pKa₁ ~2.1) suits acidic conditions .

Hydration State and Thermal Properties

- Heptahydrate vs. Dodecahydrate : Na₂HPO₄·7H₂O melts at 48°C, making it suitable for low-temperature PCMs, whereas Na₂HPO₄·12H₂O (melting point ~35°C) is less thermally stable .

- Dihydrate Stability : Na₂HPO₄·2H₂O retains crystallinity under desiccation, favoring long-term storage in pharmaceutical powders .

Research Findings and Industrial Relevance

Q & A

Q. How can researchers design experiments to study its role in non-enzymatic hydrolysis of polymers like PLGA?

- Methodological Answer : Prepare PLGA films incubated in phosphate-buffered saline (PBS) containing disodium hydrogen phosphate heptahydrate (334 mg/L). Use gravimetry to track mass loss and GPC to monitor polymer degradation kinetics. Control temperature at 37°C and pH 7.4 to simulate physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.